Ravidasvir dihydrochloride is a potent, second-generation, pan-genotypic NS5A inhibitor with a high barrier to resistance. [, ] It was formerly known as PPI-668. [] Ravidasvir dihydrochloride is primarily recognized for its antiviral activity, specifically targeting the hepatitis C virus (HCV). [, ] It acts by inhibiting the NS5A protein, a key component in the HCV replication cycle. [, ] This makes ravidasvir dihydrochloride a valuable tool in scientific research focused on understanding HCV replication mechanisms, developing antiviral therapies, and investigating viral resistance.
The synthesis of Ravidasvir involves several complex steps that utilize various chemical reactions and catalysts. A notable method includes:
This multi-step synthesis highlights the complexity involved in producing Ravidasvir dihydrochloride, necessitating careful control of reaction conditions and purification processes.
The molecular structure of Ravidasvir dihydrochloride can be represented by its IUPAC name: methyl N-[(2S)-1-[(2S)-2-[4-(6-{2-[(2S)-1-[(2S)-2-[(methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-1,3-benzodiazol-5-yl}naphthalen-2-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate .
The structure features multiple rings and functional groups that contribute to its activity as an antiviral agent.
Ravidasvir undergoes various chemical reactions during its synthesis, including:
These reactions are critical for achieving the desired purity and yield of Ravidasvir.
Ravidasvir acts primarily as an inhibitor of the hepatitis C virus nonstructural protein 5A, which is crucial for viral replication. By binding to this protein, Ravidasvir disrupts the virus's ability to replicate within host cells. This mechanism is particularly effective across different genotypes of hepatitis C, making it a valuable component in combination therapies aimed at achieving sustained virologic response rates .
These properties influence the bioavailability and pharmacokinetics of Ravidasvir dihydrochloride .
Ravidasvir dihydrochloride is primarily used in clinical research for treating chronic hepatitis C infections. Its application includes:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3